N-(4-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
This compound belongs to the pyridazine carboxamide class, characterized by a dihydropyridazine core substituted with a methoxy group at position 4, a ketone at position 6, and two aryl groups: a 4-bromophenyl carboxamide and a 4-fluorophenyl moiety at position 1. Its synthesis typically involves coupling reactions between pyridazine carboxylic acid derivatives and substituted anilines, as exemplified in analogous compounds from the literature . The bromine and fluorine substituents enhance lipophilicity and metabolic stability, making it a candidate for biological activity studies, particularly in targeting parasitic enzymes like the Trypanosoma cruzi proteasome .
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrFN3O3/c1-26-15-10-16(24)23(14-8-4-12(20)5-9-14)22-17(15)18(25)21-13-6-2-11(19)3-7-13/h2-10H,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZVLJDATQZQHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=C(C=C2)Br)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
Pyridazine derivatives are compared with pyridine and pyrazoline analogs to assess the impact of the heterocyclic core on physicochemical and biological properties.
Key Observations :
- Pyrazoline derivatives (e.g., compounds from and ) exhibit conformational flexibility due to the non-aromatic 4,5-dihydro ring, which may reduce target affinity compared to fully aromatic pyridazines .
Substituent Effects
Substituents on the aryl groups significantly influence solubility, binding affinity, and synthetic accessibility.
Key Observations :
- The 4-bromophenyl group in the target compound increases molecular weight and lipophilicity (clogP ~3.5 estimated), which may improve membrane permeability compared to methoxy or cyclopropylcarbamoyl analogs .
- Fluorine at the para position of the phenyl ring (as in the target and compound 9) is associated with resistance to oxidative metabolism, a critical factor in drug half-life .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
